Cas no 1393-03-9 (β-d-Glucopyranosiduronic acid, (3β,4α,16α)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl)

β-d-Glucopyranosiduronic acid, (3β,4α,16α)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl structure
1393-03-9 structure
Product Name:β-d-Glucopyranosiduronic acid, (3β,4α,16α)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl
Numero CAS:1393-03-9
MF:C36H54O11
MW:662.807372570038
CID:1266311
PubChem ID:21599876
Update Time:2024-03-01

β-d-Glucopyranosiduronic acid, (3β,4α,16α)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl Proprietà chimiche e fisiche

Nomi e identificatori

    • β-d-Glucopyranosiduronic acid, (3β,4α,16α)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl
    • HSDB 2171
    • Quillajasaponin
    • beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl
    • QUILLAIASAPONIN
    • 3β-(β-D-Glucopyranuronosyloxy)-16α-hydroxy-23-oxoolean-12-en-28-oic acid
    • KIRAYANIN
    • .beta.-D-Glucopyranosiduronic acid, (3.beta.,4.alpha.,16.alpha.)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl
    • 16,28-Dihydroxy-23,28-dioxoolean-12-en-3-yl hexopyranosiduronic acid
    • QUILLAIC ACID 3-O-GLUCURONIDE
    • (3.BETA.,4.ALPHA.,16.ALPHA.)-17-CARBOXY-16-HYDROXY-23-OXO-28-NOROLEAN-12-EN-3-YL .BETA.-D-GLUCOPYRANOSIDURONIC ACID
    • QUILLAJANIN S
    • 1393-03-9
    • .BETA.-D-GLUCOPYRANOSIDURONIC ACID, (3.BETA.,4.ALPHA.,16.ALPHA.)-17-CARBOXY-16-HYDROXY-23-OXO-28-NOROLEAN-12-EN-3-YL-
    • (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
    • DTXSID50930429
    • Inchi: 1S/C36H54O11/c1-31(2)13-14-36(30(44)45)19(15-31)18-7-8-21-32(3)11-10-23(46-29-26(41)24(39)25(40)27(47-29)28(42)43)33(4,17-37)20(32)9-12-34(21,5)35(18,6)16-22(36)38/h7,17,19-27,29,38-41H,8-16H2,1-6H3,(H,42,43)(H,44,45)/t19-,20+,21+,22+,23-,24-,25-,26+,27-,29+,32-,33-,34+,35+,36+/m0/s1
    • Chiave InChI: PIGTXFOGKFOFTO-FVFWYJKVSA-N
    • Sorrisi: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C(=O)O[H])O1)O[H])O[H])O[H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]([H])([C@@]1(C([H])=O)C([H])([H])[H])C([H])([H])C([H])([H])[C@@]1(C([H])([H])[H])[C@]3(C([H])([H])[H])C([H])([H])[C@]([H])([C@@]4(C(=O)O[H])C([H])([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[C@@]4([H])C3=C([H])C([H])([H])[C@@]12[H])O[H]

Proprietà calcolate

  • Massa esatta: 662.36661253g/mol
  • Massa monoisotopica: 662.36661253g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 47
  • Conta legami ruotabili: 5
  • Complessità: 1350
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 15
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.2
  • Superficie polare topologica: 191Ų
Fornitori consigliati
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd